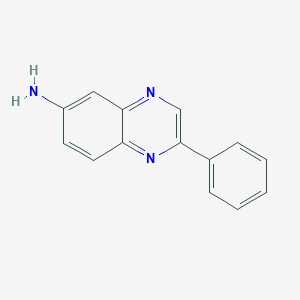
2-phenylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C14H11N3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a phenyl group at the 2-position and an amine group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylquinoxalin-6-amine typically involves the condensation of 1,2-diaminobenzene with a suitable carbonyl compound. One common method is the reaction of 1,2-diaminobenzene with phenacyl bromide in the presence of a base such as pyridine in tetrahydrofuran (THF) at room temperature . This method yields quinoxaline derivatives in excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-phenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Applications De Recherche Scientifique
2-phenylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-phenylquinoxalin-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It can also inhibit enzymes involved in critical biological processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-phenylquinoxalin-6-amine can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: A compound with antiviral properties.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the phenyl group at the 2-position and the amine group at the 6-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11N3 |
|---|---|
Poids moléculaire |
221.26g/mol |
Nom IUPAC |
2-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,15H2 |
Clé InChI |
VGCQJYNBINGZKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)N |
Solubilité |
26.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















